Dmpe-mpeg(2000)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMPE-MPEG(2000) involves the conjugation of polyethylene glycol (PEG) to 1,2-dimyristoyl-rac-glycero-3-phosphoethanolamine. The reaction typically occurs under mild conditions to preserve the integrity of both the lipid and the polymer. The PEGylation process enhances the solubility and stability of the lipid, making it suitable for various biomedical applications .
Industrial Production Methods: Industrial production of DMPE-MPEG(2000) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: DMPE-MPEG(2000) primarily undergoes substitution reactions due to the presence of reactive functional groups. The PEGylated lipid can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the PEGylated lipid .
Scientific Research Applications
DMPE-MPEG(2000) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Drug Delivery: Used in the formulation of nanostructured lipid carriers for targeted drug delivery, particularly in ocular treatments
Biomedical Research: Employed in the development of liposomes and other lipid-based delivery systems for therapeutic agents
Industrial Applications: Utilized in the production of various PEGylated products for enhanced solubility and stability
Mechanism of Action
The mechanism of action of DMPE-MPEG(2000) involves its ability to form stable micelles and liposomes in aqueous solutions. The PEGylation enhances the hydrophilicity of the lipid, allowing it to interact with biological membranes and improve the delivery of therapeutic agents. The molecular targets and pathways involved include the interaction with cell membranes and the facilitation of drug transport across biological barriers .
Comparison with Similar Compounds
DMPE-MPEG(2000) is unique due to its specific PEGylation, which imparts distinct properties compared to other similar compounds. Some similar compounds include:
1,2-Dimyristoyl-rac-glycero-3-phosphoethanolamine (DMPE): The non-PEGylated form of DMPE, which lacks the enhanced solubility and stability provided by PEGylation
MPEG-2000-DSPE: Another PEGylated lipid used in similar applications but with different lipid and PEG chain lengths.
DMPE-MPEG(2000) stands out due to its specific molecular structure, which provides unique advantages in drug delivery and biomedical research .
Properties
Molecular Formula |
C37H72NO11P |
---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C37H72NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43) |
InChI Key |
SQPXBATXPJRFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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